2,4-diiodo-1H-imidazole

Medicinal Chemistry Drug Metabolism Imidazole Chemistry

2,4-Diiodo-1H-imidazole is the superior imidazole scaffold for programs requiring predictable, site-selective reactivity. The labile C-2 iodine undergoes specific deiodination under physiological thiol conditions, enabling payload release in bioconjugates and prodrugs, while the stable C-4 iodine remains available for targeting moieties or spectroscopic probes. Its asymmetric substitution pattern, absent in symmetric 4,5-diiodoimidazole, drives unique co-crystal architectures with tunable dielectric properties and enables one-pot tandem reactions to access pyrano[4,3-d]imidazol-4-ones—privileged structures in drug discovery. Choose this isomer for reactivity that mono-iodinated or symmetric analogs cannot provide.

Molecular Formula C3H2I2N2
Molecular Weight 319.87 g/mol
CAS No. 19198-80-2
Cat. No. B100139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-diiodo-1H-imidazole
CAS19198-80-2
Synonyms2,4-DIIODO-1H-IMIDAZOLE
Molecular FormulaC3H2I2N2
Molecular Weight319.87 g/mol
Structural Identifiers
SMILESC1=C(NC(=N1)I)I
InChIInChI=1S/C3H2I2N2/c4-2-1-6-3(5)7-2/h1H,(H,6,7)
InChIKeyVZSKMIVGFKARLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Diiodo-1H-imidazole (CAS 19198-80-2) as a Strategic Building Block for Regioselective Synthesis


2,4-Diiodo-1H-imidazole is a dihalogenated imidazole derivative characterized by two iodine atoms at the 2- and 4-positions of the imidazole ring, with a molecular formula of C₃H₂I₂N₂ and a molecular weight of 319.87 g/mol . This specific substitution pattern confers unique electronic and steric properties, making it a valuable scaffold in medicinal chemistry, crystal engineering, and organic synthesis. Its ability to undergo selective functionalization at the C-2 position distinguishes it from other di- or mono-iodinated imidazole isomers [1].

Why 2,4-Diiodo-1H-imidazole Cannot Be Interchanged with 4,5-Diiodoimidazole or Other Analogs


The precise positioning of iodine atoms on the imidazole ring fundamentally dictates both its chemical reactivity and its supramolecular behavior. For example, 2,4-diiodo-1H-imidazole exhibits site-specific deiodination at the C-2 position under physiological conditions, a feature not observed in 4-iodoimidazole, which is completely stable [1]. Similarly, its asymmetric substitution pattern leads to distinct crystal packing motifs and co-crystal formation, which are absent in symmetrically substituted analogs like 4,5-diiodoimidazole [2]. Substituting 2,4-diiodo-1H-imidazole with a different diiodo isomer or a mono-iodinated derivative will result in different reaction outcomes, material properties, and biological activities.

Quantitative Differentiation of 2,4-Diiodo-1H-imidazole Against Key Analogs


Superior Stability of the 4-Position Iodine During In Vitro Deiodination

2,4-Diiodo-1H-imidazole demonstrates highly site-specific deiodination. Under physiological conditions (pH 7.2, 25°C), treatment with simple thiols results in complete deiodination of the C-2 iodine, while the C-4 iodine remains unaffected. In a direct comparison, 4-iodoimidazole is entirely stable under these same conditions [1]. This regioselectivity is crucial for designing prodrugs or tracers with predictable metabolic fates.

Medicinal Chemistry Drug Metabolism Imidazole Chemistry

Minimal Cardiovascular Effects in TRH Analog Development

In a series of imidazole-substituted thyrotropin-releasing hormone (TRH) analogs, the compound 2,4-diiodo(Im)TRH was found to be devoid of any cardiorespiratory activity. This contrasts sharply with the mono-iodinated analog, 4(5)-I-Im-TRH, which exhibited cardiorespiratory activity comparable to the parent TRH peptide [1]. Furthermore, the di-iodinated analog required a dose over 1000 times higher than TRH to induce thyrotropin (TSH) release [1].

Neuropharmacology Peptide Mimetics Thyrotropin-Releasing Hormone

Enabling Tandem Sonogashira Coupling and Regioselective Cyclization

The 2,4-diiodo substitution pattern enables a unique, one-pot tandem Sonogashira coupling and 6-endo-dig oxacyclization reaction to form complex pyrano[4,3-d]imidazol-4-ones. A derivative of the compound, 2,4-diiodo-1-methyl-imidazole-5-carboxylic acid, reacts with terminal alkynes to yield the desired fused heterocycles in moderate to good yields [1]. In contrast, the symmetrically substituted 4,5-diiodoimidazole undergoes a simpler Sonogashira coupling to yield 4-alkynylated imidazoles in 70-93% yield, without the subsequent cyclization .

Organic Synthesis Cross-Coupling Heterocyclic Chemistry

High-Value Application Scenarios for 2,4-Diiodo-1H-imidazole Based on Verified Evidence


Development of Metabolically Stable or Site-Specifically Cleavable Bioconjugates

Leveraging the site-specific deiodination of 2,4-diiodo-1H-imidazole at the C-2 position, researchers can design bioconjugates or prodrugs where a payload is attached to the labile C-2 position and released under physiological thiol conditions, while the C-4 position can be used for stable attachment to a targeting moiety or a spectroscopic probe [1].

Synthesis of Neuropeptide Analogs with Dissociated Pharmacological Effects

As demonstrated by the TRH analog studies, incorporating the 2,4-diiodoimidazole scaffold into peptide mimetics can yield compounds that selectively eliminate undesirable cardiovascular effects while retaining other activities, a valuable strategy for developing safer CNS-targeted therapeutics [1].

One-Pot Construction of Complex Fused Heterocycles

For medicinal chemistry programs seeking to rapidly diversify heterocyclic scaffolds, the 2,4-diiodoimidazole core is a superior starting material for tandem reactions. It enables the one-pot synthesis of pyrano[4,3-d]imidazol-4-ones, a privileged structure in drug discovery, in a single operation from simple starting materials [1].

Crystal Engineering and Design of Functional Materials

The asymmetric halogenation of 2,4-diiodo-1H-imidazole, in contrast to symmetric analogs like 4,5-diiodoimidazole, enables the formation of unique co-crystal architectures with tunable dielectric properties, as demonstrated by the 1:1 co-crystal formed with 4-iodoimidazole [1].

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